ethyl 4-{[1,1'-biphenyl]-4-yl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate
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Overview
Description
Ethyl 4-{[1,1’-biphenyl]-4-yl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate is a complex organic compound that features a biphenyl group, a pyrrole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[1,1’-biphenyl]-4-yl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate typically involves multiple steps, including the formation of the biphenyl, pyrrole, and thiophene rings, followed by their coupling. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[1,1’-biphenyl]-4-yl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Ethyl 4-{[1,1’-biphenyl]-4-yl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including interactions with proteins and enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of ethyl 4-{[1,1’-biphenyl]-4-yl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Used in the preparation of blue pyrrole dyes and as an intermediate in the synthesis of receptor tyrosine kinase inhibitors.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its ability to increase monoclonal antibody production in recombinant Chinese hamster ovary cells.
Uniqueness
Ethyl 4-{[1,1’-biphenyl]-4-yl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate stands out due to its unique combination of structural features, which confer distinct electronic and steric properties. This makes it particularly valuable for applications in organic electronics and as a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
ethyl 2-(2,5-dimethylpyrrol-1-yl)-4-(4-phenylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO2S/c1-4-28-25(27)23-22(16-29-24(23)26-17(2)10-11-18(26)3)21-14-12-20(13-15-21)19-8-6-5-7-9-19/h5-16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCORXWTVVQGFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)N4C(=CC=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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